Pterosin B Pterosin B Pterosin B is a natural product found in Pteris dactylina, Pteris grevilleana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 34175-96-7
VCID: VC21197815
InChI: InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
SMILES: CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

Pterosin B

CAS No.: 34175-96-7

Cat. No.: VC21197815

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Pterosin B - 34175-96-7

Specification

CAS No. 34175-96-7
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
Standard InChI Key SJNCSXMTBXDZQA-SECBINFHSA-N
Isomeric SMILES C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
SMILES CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Canonical SMILES CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Appearance Powder
Melting Point 109-110°C

Introduction

Chemical Properties

Molecular Structure and Formula

Pterosin B is characterized by its indanone core structure with specific substituents. The molecular formula of Pterosin B is C₁₄H₁₈O₂ with a precise molecular weight of 218.29 g/mol . The chemical structure features a 2,3-dihydroinden-1-one skeleton with methyl groups at positions 2, 5, and 7, and a hydroxyethyl group at position 6 . The canonical SMILES notation for the compound is O=C1C@HCC2=C1C(C)=C(CCO)C(C)=C2, representing its specific stereochemistry and structural arrangement .

Physical and Chemical Characteristics

The compound demonstrates significant solubility in organic solvents, particularly DMSO, in which it can dissolve at a concentration of 250 mg/mL (1145.27 mM) . This high solubility in organic solvents facilitates its use in laboratory experiments and pharmaceutical formulations. For research purposes, Pterosin B is typically stored at -20°C to maintain stability . The compound has specific handling requirements to prevent degradation, including avoiding repeated freezing and thawing cycles that could compromise its integrity .

Identification Parameters

The following table summarizes the key identification parameters for Pterosin B:

ParameterValueSource
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29 g/mol
CAS Number34175-96-7, 60657-37-6
PubChem CID115049 (Pterosin B), 5320780 ((R)-Pterosin B)
Chemical ClassIndanones
SolubilityDMSO: 250 mg/mL (1145.27 mM)
Storage Condition-20°C

Natural Sources

Distribution in Plant Species

Pterosin B has been identified in multiple fern species belonging to the genera Pteridium and Pteris . The primary natural sources include Pteridium aquilinum (bracken fern), Pteris dactylina, Pteris grevilleana, and Pteris multifida . These ferns are widely distributed across various geographical regions, making Pterosin B a globally available natural compound. The concentration of Pterosin B varies among different fern species and can also be influenced by environmental factors and growth conditions .

Extraction and Isolation

The extraction and isolation of Pterosin B from plant materials typically involve multi-step processes using organic solvents. Traditional extraction methods utilize solvents such as methanol or ethanol to extract the compound from dried and powdered plant material. More advanced techniques, including supercritical fluid extraction and ultrasound-assisted extraction, have been developed to improve efficiency and yield. After extraction, various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), are employed to isolate and purify Pterosin B from the crude extract.

Biological Activities

Effects on Osteoarthritis

Pterosin B has demonstrated significant potential in preventing and treating osteoarthritis through multiple mechanisms. A groundbreaking study by Yahara et al. (2016) revealed that Pterosin B effectively prevents chondrocyte hypertrophy and osteoarthritis progression in mouse models by inhibiting Salt-inducible kinase 3 (Sik3) . The treatment with Pterosin B resulted in decreased expression of hypertrophic markers including Col10, Mef2c, and Alp in a dose-dependent manner in chondrocyte pellet cultures . Additionally, Pterosin B reduced the expression of Runx2 and Ihh, suggesting its inhibitory effect on prehypertrophy of chondrocytes .

One of the notable effects of Pterosin B in chondrocytes is its ability to increase the expression of Prg4, which encodes lubricin, a glycoprotein crucial for joint lubrication . This effect was partly mediated through the CRTC/CREB pathway, as demonstrated by experiments using a CBP-CREB interaction inhibitor . The increase in lubricin expression potentially contributes to the protective effect of Pterosin B against osteoarthritis by improving joint lubrication and reducing friction-induced damage.

RNA-sequencing analysis of Pterosin B-treated chondrocyte pellets revealed that downregulated genes were associated with bone mineralization, consistent with the observation that Pterosin B delays chondrocyte hypertrophy and mineralization . Furthermore, KEGG pathway analysis indicated that hedgehog signaling was attenuated by Pterosin B treatment, which is significant as inhibition of hedgehog signaling has been shown to attenuate the severity of osteoarthritis .

Effects on Cardiomyocyte Hypertrophy

Beyond its effects on chondrocytes, Pterosin B has also demonstrated protective effects against cardiomyocyte hypertrophy. A study by Lee et al. (2020) reported novel therapeutic effects of Pterosin B on angiotensin II-induced cardiomyocyte hypertrophy . The results demonstrated that Pterosin B plays a protective role in preventing cardiomyocyte hypertrophy, suggesting its potential as a therapeutic candidate for cardiac conditions characterized by pathological hypertrophy . This broadens the therapeutic potential of Pterosin B beyond skeletal disorders to include cardiovascular applications.

Molecular Mechanisms

Inhibition of Sik3 Signaling

The primary molecular mechanism underlying Pterosin B's biological activities appears to be the inhibition of salt-inducible kinase 3 (Sik3) signaling . Sik3 is a serine/threonine kinase that phosphorylates and regulates the activity of various transcription factors and co-activators. By inhibiting Sik3, Pterosin B affects multiple downstream signaling pathways involved in cellular differentiation and function .

In chondrocytes, Sik3 inhibition by Pterosin B prevents hypertrophic differentiation, which is a critical step in osteoarthritis progression . The effects of Pterosin B on chondrocyte differentiation closely mimic those observed in Sik3-deleted chondrocytes, supporting the hypothesis that Sik3 inhibition is the primary mechanism of action . The inhibition of chondrocyte hypertrophy was confirmed in both pellet culture experiments and organ culture of metatarsal primordial cartilage, where Pterosin B reduced the area of collagen type X-positive regions .

CRTC/CREB Pathway Activation

Another significant mechanism of Pterosin B involves the activation of the CRTC/CREB pathway . The CREB-regulated transcription coactivator (CRTC) and cyclic AMP response element-binding protein (CREB) pathway is involved in various cellular processes, including metabolism, cell survival, and differentiation. Pterosin B appears to activate this pathway, leading to increased expression of specific genes, including Prg4 (lubricin) . This activation may contribute to the protective effects of Pterosin B in osteoarthritis by enhancing joint lubrication and reducing friction-induced damage.

Modulation of Hedgehog Signaling

RNA-sequencing analysis of Pterosin B-treated chondrocytes revealed attenuation of hedgehog signaling . The hedgehog signaling pathway plays crucial roles in development, tissue homeostasis, and various pathological conditions. In the context of osteoarthritis, hedgehog signaling has been implicated in disease progression, and its inhibition attenuates osteoarthritis severity . The modulation of hedgehog signaling by Pterosin B may therefore contribute to its protective effects against osteoarthritis progression.

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